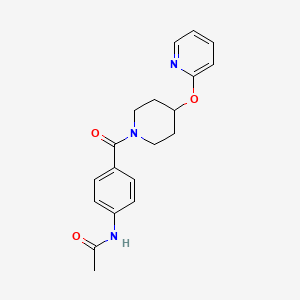
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid, also known as BDPP, is an organic compound that has been studied extensively for its potential applications in the scientific research field. BDPP is a member of the imidazolidine family of compounds and has a wide range of chemical and biological properties. BDPP has been found to possess a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, BDPP has been found to have a range of potential therapeutic applications, such as the treatment of diabetes, hypertension, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by El-Meguid (2014) explored the synthesis of compounds containing the benzoimidazole moiety, including derivatives similar to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. These compounds demonstrated significant antimicrobial effectiveness against various gram-positive and gram-negative bacteria, as well as fungi.
Synthesis and Characterization
Todorov and Naydenova (2010) reported the synthesis of novel dipeptide mimetics with a hydantoin moiety, including derivatives of 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. These compounds were characterized using various spectroscopic methods (Todorov & Naydenova, 2010).
Triazafulvalene System
Research by Uršič et al. (2010) involved the synthesis of derivatives related to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid, contributing to the development of a new triazafulvalene system. This research provides insight into the structural aspects and potential applications of such compounds (Uršič, Svete, & Stanovnik, 2010).
Chiral Auxiliary Applications
A study by Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, which is relevant to the structural family of 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. This research provides a basis for understanding the synthesis and application of such compounds in various chemical processes (Studer, Hintermann, & Seebach, 1995).
Antimicrotubule Agents
Gagné-Boulet et al. (2021) explored the preparation and biological evaluation of new antimicrotubule agents, which included compounds structurally similar to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. Their study provides insight into the potential use of such compounds in cancer treatment (Gagné-Boulet, Bouzriba, Chavez Alvarez, & Fortin, 2021).
Stereochemistry in Synthesis
A paper by Rolland et al. (2001) discussed the stereochemistry of diastereomers during the synthesis of compounds related to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. This research contributes to the understanding of stereochemical aspects in the synthesis of such compounds (Rolland, Jenhi, Lavergne, Martinez, & Hasnaoui, 2001).
Host-Guest Complexation
Research by Kean et al. (1999) on the complexation of aromatic carboxylic acids and their conjugate bases by β-Cyclodextrins is relevant to understanding the interactions involving compounds similar to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid (Kean, May, Clements, Easton, & Lincoln, 1999).
Carboxypeptidase A Inhibition
Galardy and Kortylewicz (1984) investigated the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including compounds related to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid, providing insights into potential biochemical applications (Galardy & Kortylewicz, 1984).
Eigenschaften
IUPAC Name |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-15(11-13-7-3-1-4-8-13)20-19(25)21(17)16(18(23)24)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFEYNFQHJCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)



![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

